REACTION_CXSMILES
|
[N:1]1[S:2][CH:3]=[C:4]2[CH:9]=[CH:8][C:7]([CH:10]=O)=[CH:6][C:5]=12.[CH3:12][OH:13].[C-]#N.[Na+].[C:17](=[O:20])([O-])[O-].[NH4+:21].[NH4+:22]>C(O)C.O>[N:1]1[S:2][CH:3]=[C:4]2[CH:9]=[CH:8][C:7]([CH:10]3[NH:22][C:12](=[O:13])[NH:21][C:17]3=[O:20])=[CH:6][C:5]=12 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
43.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
N=1SC=C2C1C=C(C=C2)C2C(NC(N2)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |